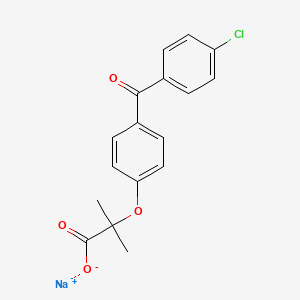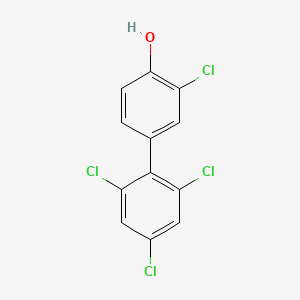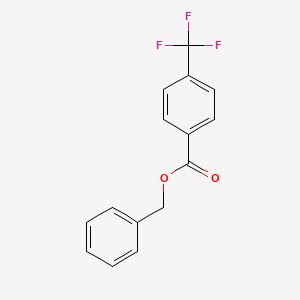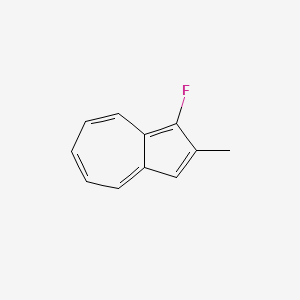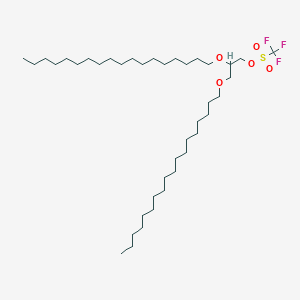
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of long octadecyloxy chains and a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate typically involves the reaction of 2,3-dihydroxypropyl trifluoromethanesulfonate with octadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored, and the product is purified using techniques such as distillation or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution process .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an alkoxide, the product would be an ether derivative of the original compound .
Applications De Recherche Scientifique
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The long octadecyloxy chains provide hydrophobic properties, which can influence the solubility and reactivity of the compound in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl trifluoromethanesulfonate: Another compound with a trifluoromethanesulfonate group, used as a methylating agent.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Used as a protecting group in organic synthesis.
Uniqueness
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate is unique due to its combination of long hydrophobic chains and a highly reactive trifluoromethanesulfonate group. This combination allows it to be used in specialized applications where both hydrophobicity and reactivity are required .
Propriétés
Numéro CAS |
213119-35-8 |
|---|---|
Formule moléculaire |
C40H79F3O5S |
Poids moléculaire |
729.1 g/mol |
Nom IUPAC |
2,3-dioctadecoxypropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C40H79F3O5S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-37-39(38-48-49(44,45)40(41,42)43)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38H2,1-2H3 |
Clé InChI |
LIFUBTRHFUMHEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C(F)(F)F)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
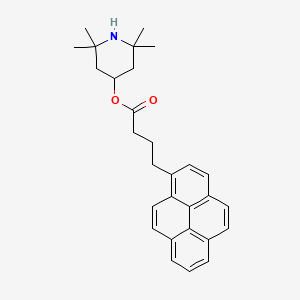
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
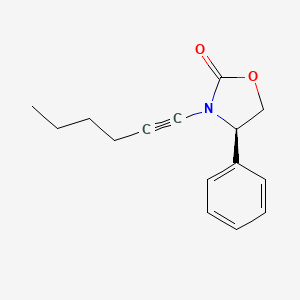
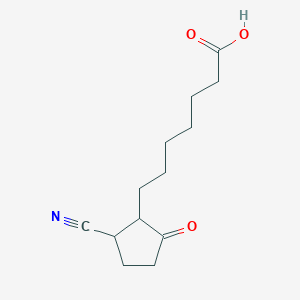
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)
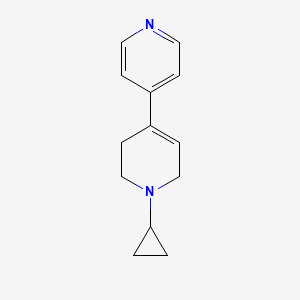
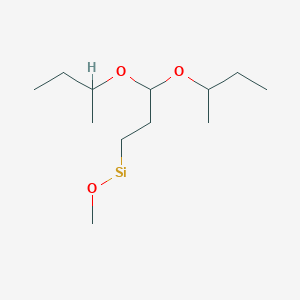
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
